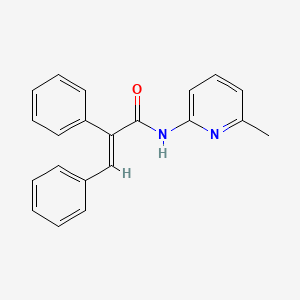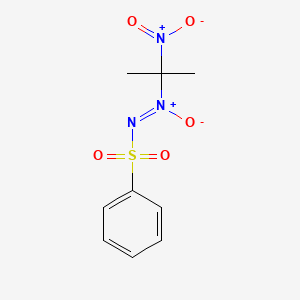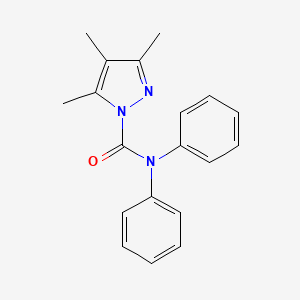![molecular formula C21H28N2O2 B5767666 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol, also known as L-745,870, is a compound that belongs to the class of selective dopamine D4 receptor antagonists. It was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol acts as a selective antagonist of the dopamine D4 receptor, which is primarily located in the prefrontal cortex and limbic system of the brain. By blocking the dopamine D4 receptor, this compound is believed to modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the prefrontal cortex and limbic system, which are areas of the brain involved in cognitive function and emotional regulation. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of the mesolimbic dopamine system. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol. One area of interest is its potential therapeutic applications in the treatment of substance abuse disorders, particularly cocaine and methamphetamine addiction. Another area of interest is its potential use as a tool for understanding the role of the dopamine D4 receptor in various neurological disorders, such as ADHD and schizophrenia. Additionally, there is interest in developing more water-soluble derivatives of this compound to improve its suitability for certain experimental settings.
Méthodes De Synthèse
The synthesis of 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol involves several steps, including the reaction of 2-ethoxyphenol with 4-(2,3-dimethylphenyl)piperazine, followed by the protection of the resulting compound with tert-butyldimethylsilyl chloride. The protected compound is then reacted with 4-fluoromethylphenylboronic acid using palladium-catalyzed coupling reaction. The final step involves the deprotection of the compound using tetra-n-butylammonium fluoride to yield this compound.
Applications De Recherche Scientifique
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and substance abuse disorders. Studies have shown that this compound has a high affinity for the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-2-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-25-21-14-18(8-9-20(21)24)15-22-10-12-23(13-11-22)19-7-5-6-16(2)17(19)3/h5-9,14,24H,4,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFCRDOQUMKELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)

![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)


![3-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5767677.png)
![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5767689.png)